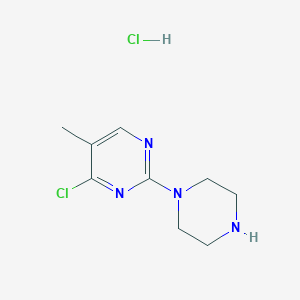

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and methyl groups on the pyrimidine ring, along with the piperazine substituent, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

- 4-Chloro-5-methyl-2-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrimidine

Comparison: Compared to similar compounds, 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine moiety also contributes to its distinct pharmacological profile .

Biological Activity

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a piperazine ring and a pyrimidine moiety, which contribute to its potential pharmacological applications. The molecular formula is C_{11}H_{15}ClN_{4} and it has a molecular weight of approximately 263.16 g/mol.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties . For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes, thus making them potential candidates for antiviral drug development .

Antibacterial Properties

This compound also demonstrates antibacterial activity . Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its effectiveness against various bacterial strains. Compounds in the same chemical class have been reported to show significant antibacterial effects, which can be leveraged in developing new antibiotics .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. It has been observed to inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells. Various studies have highlighted its potential as an anti-cancer agent through mechanisms such as enzyme inhibition and modulation of cellular pathways .

Antioxidant Effects

Additionally, this compound exhibits antioxidant properties , which can protect cells from oxidative stress and damage. This characteristic is vital in preventing various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group enhances its reactivity, while the piperazine ring contributes to its ability to interact with biological targets. Modifications at specific positions on the pyrimidine ring can lead to variations in potency and selectivity against different biological targets .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-5-methylpyrimidin-2-amine | Pyrimidine core with amino group | Strong antibacterial activity |

| 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride | Piperazine attached at position 2 | Neuroprotective effects |

| 4-Chloro-5-(3-methylpiperazin-1-yl)pyrimidine | Methyl-substituted piperazine | Enhanced selectivity for certain kinases |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with the compound inducing apoptosis through caspase activation pathways. Further mechanistic studies revealed that it inhibited specific kinases associated with cell growth and survival .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, derivatives of this compound were tested against HIV strains. The results showed that certain analogs could effectively inhibit viral replication by interfering with reverse transcriptase activity, suggesting potential therapeutic applications for treating viral infections .

Properties

IUPAC Name |

4-chloro-5-methyl-2-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c1-7-6-12-9(13-8(7)10)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBASLRFPTPBPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.